N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide
Description
The compound N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide features a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl chain at position 2. The ethyl chain is further functionalized with an acetamide group bearing a 2-methoxyphenoxy substituent (Figure 1).
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-7-2-3-8-18(17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-4-6-15(21)11-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKSHNVZTJJJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactionsThe final steps involve the coupling of the thiazole derivative with 2-(2-methoxyphenoxy)acetamide under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structure Overview
The compound features several key structural components:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, enhancing biological activity.
- Methoxyphenoxy Group : A methoxy-substituted phenyl ether, contributing to solubility and receptor interactions.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound exhibits various biological activities through specific molecular interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, which may be enhanced by the fluorophenyl group.
- Anticancer Properties : Research suggests that similar thiazole derivatives can inhibit cancer cell proliferation by targeting specific receptors or pathways.
Research Findings
Recent studies have highlighted the following biological activities:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces pro-inflammatory cytokines in cell cultures.
- Antimicrobial Efficacy : The compound showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Against Cancer Cells : In cell line studies, the compound exhibited cytotoxic effects on several cancer cell types, indicating potential as an anticancer agent.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of this compound reported a significant decrease in TNF-alpha levels in macrophage cultures treated with the compound compared to controls.
Case Study 2: Antimicrobial Activity
In a comparative study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated strong antimicrobial activity with an MIC of 32 µg/mL against Staphylococcus aureus.
Case Study 3: Anticancer Potential
In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison:
Table 1: Structural and Physical Comparison with Analogs
Key Observations
Impact of Heterocyclic Core
- Thiazole vs. Thiadiazole: The target compound’s 1,3-thiazole core is less electron-deficient than the 1,3,4-thiadiazole in analogs 5k–5m ().
- Substituent Positioning : In ’s thiazole analog, the fluorophenyl group is at position 4 (vs. position 2 in the target compound), which may alter π-π stacking interactions in biological targets .
Acetamide Modifications
- The target compound’s 2-methoxyphenoxy group is conserved in 5k–5m but attached to a thiadiazole ring. The methoxy group enhances solubility via hydrogen bonding, while the phenoxy moiety contributes to lipophilicity .
- ’s 3a replaces the thiazole with a naphthalene ring but retains the methoxyphenethyl chain, demonstrating that bulky aromatic systems can improve inhibitory activity (IC₅₀ = 69 µM) .
Bioactivity Inference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
